molecular formula C23H19N3O2S B14014517 6-(Benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2h,4h)-dione CAS No. 20029-37-2

6-(Benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2h,4h)-dione

Cat. No.: B14014517
CAS No.: 20029-37-2
M. Wt: 401.5 g/mol
InChI Key: KJZDQMLFRPLDSO-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the triazine ring.

    Addition of the Diphenylmethyl Group: The diphenylmethyl group can be added through Friedel-Crafts alkylation reactions, using diphenylmethane and a suitable catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the triazine ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Amino or thiol-substituted triazine derivatives.

Scientific Research Applications

6-(Benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the diphenylmethyl group, leading to different chemical properties and applications.

    4-(Diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione:

    1,2,4-Triazine-3,5(2H,4H)-dione: The parent compound without any substituents, serving as a basic scaffold for further modifications.

Uniqueness

6-(Benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of both benzylsulfanyl and diphenylmethyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

20029-37-2

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

4-benzhydryl-6-benzylsulfanyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C23H19N3O2S/c27-22-21(29-16-17-10-4-1-5-11-17)24-25-23(28)26(22)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,25,28)

InChI Key

KJZDQMLFRPLDSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=O)N(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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